3-nitrobenzyl nicotinate

Description

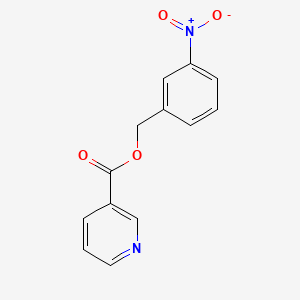

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOFVXQHJCOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Nitrobenzyl Nicotinate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3-nitrobenzyl nicotinate in various organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles and methodologies that empower researchers to generate reliable solubility data and make informed decisions in solvent selection for processes such as synthesis, purification, formulation, and analytical characterization.

Physicochemical Profile of 3-Nitrobenzyl Nicotinate

A thorough understanding of a solute's molecular structure and properties is a prerequisite for predicting its solubility. 3-Nitrobenzyl nicotinate is an ester formed from the condensation of nicotinic acid and 3-nitrobenzyl alcohol[1].

Molecular Structure:

-

[Aromatic Ring 1]: Benzene ring with a nitro group (NO₂) at the meta (3-) position.

-

[Aromatic Ring 2]: Pyridine ring with the carboxyl group at the 3-position.

An analysis of its constituent parts—nicotinic acid and 3-nitrobenzyl alcohol—provides insight into its expected properties.

| Property | 3-Nitrobenzyl Alcohol Moiety | Nicotinic Acid Moiety | Overall Molecule Contribution |

| Polarity | The nitro group (NO₂) is strongly electron-withdrawing and highly polar. The benzyl group is nonpolar. | The pyridine ring is polar, and the nitrogen atom can act as a hydrogen bond acceptor. | The molecule possesses significant polarity due to the nitro group and the pyridine nitrogen. The ester linkage also contributes to its polar nature. |

| Hydrogen Bonding | The precursor alcohol has a hydroxyl group (-OH) which is a hydrogen bond donor. | The carboxylic acid precursor is a hydrogen bond donor and acceptor. | The final ester, 3-nitrobenzyl nicotinate, lacks strong hydrogen bond donors. However, the oxygen atoms of the nitro and ester groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors. |

| Molecular Size | Molar Mass: 153.14 g/mol [2] | Molar Mass: 123.11 g/mol [3] | The combined structure results in a moderately sized organic molecule, which can influence its ability to fit into solvent lattices. |

Based on this profile, 3-nitrobenzyl nicotinate is a polar molecule. Its solubility will be governed by dipole-dipole interactions and its ability to accept hydrogen bonds from protic solvents.

Theoretical Principles of Solubility: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[4]. For 3-nitrobenzyl nicotinate, this implies a higher affinity for polar solvents.

A more quantitative approach involves Hansen Solubility Parameters (HSPs) , which deconstruct the total cohesive energy of a substance into three components[5]:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The Shake-Flask Method is a gold-standard, thermodynamically-based approach recognized by regulatory bodies like the OECD[6][7][8][9].

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

This protocol describes a robust method for determining the solubility of 3-nitrobenzyl nicotinate in a chosen organic solvent.

Materials:

-

3-Nitrobenzyl Nicotinate (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Vials: Add an excess amount of solid 3-nitrobenzyl nicotinate to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium, typically 18 to 24 hours[6]. The system reaches equilibrium when the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents)[7]. This step is critical to avoid overestimation of solubility.

-

Sample Analysis:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.

-

Quantify the concentration of 3-nitrobenzyl nicotinate using a pre-validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known standards is required for accurate quantification.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Solvent Selection and Expected Solubility Trends

The choice of solvent is critical. Based on the polar nature of 3-nitrobenzyl nicotinate, a logical approach to solvent screening can be visualized.

Caption: Decision logic for solvent selection based on polarity.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is not available in the literature, a qualitative prediction can be made based on chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility of 3-Nitrobenzyl Nicotinate | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as hydrogen bond donors to the acceptor sites on the solute, facilitating strong intermolecular interactions. Nicotinic acid itself is easily soluble in hot ethanol[10]. |

| Polar Aprotic | DMSO, Dimethylformamide (DMF), Acetone, Acetonitrile (ACN) | High to Moderate | These solvents have large dipole moments that can interact favorably with the polar nitro and ester groups. Nicotinic acid is soluble in DMSO and DMF[11]. The lack of hydrogen bond donation might make them slightly less effective than protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar than diethyl ether and is expected to be a better solvent. Nicotinic acid is generally insoluble in ether solutions[10]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Nicotinic acid is soluble in chloroform[10]. Benzyl nicotinate is sparingly soluble in chloroform[12]. |

| Nonpolar | Hexane, Toluene | Very Low | The large mismatch in polarity ("like dissolves like" principle) will result in poor solvation of the polar 3-nitrobenzyl nicotinate molecule. |

Conclusion

This guide provides the theoretical foundation and a practical, validated experimental framework for determining the solubility of 3-nitrobenzyl nicotinate in organic solvents. By understanding the molecule's physicochemical properties and applying the principles of intermolecular forces, researchers can strategically select solvents and employ the shake-flask method to generate accurate and reliable solubility data. This information is indispensable for the effective development of processes involving this compound, from laboratory-scale synthesis to final product formulation.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

- 1. Benzyl nicotinate | 94-44-0 [chemicalbook.com]

- 2. 3-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Benzyl nicotinate CAS#: 94-44-0 [m.chemicalbook.com]

The Untapped Potential of 3-Nitrobenzyl Nicotinate: A Technical Guide to a Novel Photocleavable Caged Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of controlled-release technologies, photocleavable caged compounds stand out for their ability to offer precise spatiotemporal control over the delivery of bioactive molecules.[1] This technical guide delves into the core principles, synthesis, and application of 3-nitrobenzyl nicotinate, a promising yet under-explored photocleavable protecting group (PPG). While the ortho-nitrobenzyl (o-NB) scaffold has been extensively studied and utilized, its meta-substituted counterpart, the 3-nitrobenzyl (m-NB) group, presents a unique photochemical pathway that warrants detailed investigation.[2] This document serves as a comprehensive resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to harness the potential of 3-nitrobenzyl nicotinate in advanced therapeutic and research applications. We will explore the nuanced differences in the photochemistry of nitrobenzyl isomers, offering a rationale for experimental design and highlighting the self-validating nature of the described methodologies.

Introduction: The Imperative for Precision in Bioactive Release

The efficacy of many therapeutic agents and biological probes is intrinsically linked to their concentration at the target site. Traditional systemic administration often leads to off-target effects and reduced therapeutic windows. Caged compounds, which are biologically inert molecules that can be activated by an external trigger, offer a powerful solution to this challenge.[1] Light, as a trigger, is particularly advantageous due to its non-invasive nature and the high degree of spatial and temporal control it affords.

The 2-nitrobenzyl group has been a workhorse in the field of photocleavable chemistry, widely employed to "cage" a variety of functional groups including carboxylic acids, amines, and phosphates.[3] Its photolytic cleavage mechanism, proceeding through an aci-nitro intermediate, is well-documented.[3] However, the focus on the ortho isomer has left the potential of its meta and para counterparts less explored. The positioning of the nitro group on the aromatic ring significantly influences the molecule's electronic environment and, consequently, its photochemical behavior.[4] This guide will illuminate the distinct characteristics of the 3-nitrobenzyl caging group, specifically when esterified with nicotinic acid, a vital molecule with various physiological roles.

The 3-Nitrobenzyl Group: A Distinct Photochemical Profile

While ortho-nitrobenzyl compounds typically undergo an intramolecular rearrangement upon photoexcitation to release the caged molecule, the photochemistry of meta-nitrobenzyl derivatives in aqueous solutions can proceed through different pathways, such as photooxygenation involving carbanion intermediates.[2] This distinction is critical for experimental design, as the byproducts and reaction kinetics will differ.

Physicochemical Properties of Precursors and Related Compounds

To build a foundational understanding, the properties of the key components and related isomers are summarized below. It is important to note that while specific experimental data for 3-nitrobenzyl nicotinate is not extensively published, we can infer its likely characteristics from its constituent parts: 3-nitrobenzyl alcohol and nicotinic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |

| 3-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.13 | 26-32 | 175-180 (at 3 mmHg) | Precursor to the caging group.[5] |

| Benzyl Nicotinate | C₁₃H₁₁NO₂ | 213.23 | - | - | Demonstrates the ester linkage.[6] |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236.6 | Decomposes | The bioactive molecule to be released. |

| 2-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.13 | 69-72 | 270 | ortho isomer for comparison.[5] |

| 4-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.13 | 92-94 | 185 (at 12 mmHg) | para isomer for comparison.[5] |

Note: Data compiled from multiple sources.[5][6]

The UV-visible absorption spectrum is crucial for determining the optimal wavelength for photocleavage. The UV-Vis spectrum of 3-nitrobenzyl alcohol shows a strong absorption band around 268 nm.[7] It is anticipated that 3-nitrobenzyl nicotinate will exhibit a similar absorption profile, making it suitable for uncaging with UV light sources.

Synthesis of 3-Nitrobenzyl Nicotinate: A Step-by-Step Protocol

The synthesis of 3-nitrobenzyl nicotinate can be approached as a two-step process: the synthesis of the photocleavable alcohol and its subsequent esterification with nicotinic acid. The following protocols are based on established chemical transformations.

Synthesis of 3-Nitrobenzyl Alcohol

The reduction of 3-nitrobenzaldehyde is a common and efficient method for preparing 3-nitrobenzyl alcohol.

Protocol:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzaldehyde (1 equivalent) in methanol at 0°C.[8]

-

Reduction: Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) to the solution while maintaining the temperature at 0°C.[8]

-

Reaction: Allow the reaction mixture to stir at room temperature for 1 hour.[8]

-

Quenching: Re-cool the mixture to 0°C and quench the reaction by the slow addition of ice-water.[8]

-

Solvent Removal: Remove the methanol under reduced pressure.[8]

-

Extraction: Extract the aqueous residue with dichloromethane (CH₂Cl₂).[8]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 3-nitrobenzyl alcohol.[8]

Esterification of 3-Nitrobenzyl Alcohol with Nicotinic Acid

Standard esterification procedures can be adapted for the synthesis of 3-nitrobenzyl nicotinate. One common method involves the use of a coupling agent or the conversion of nicotinic acid to a more reactive acyl chloride.

Protocol (Conceptual):

-

Activation of Nicotinic Acid: Convert nicotinic acid to nicotinoyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step should be performed in an inert solvent like dichloromethane under anhydrous conditions.

-

Esterification Reaction: In a separate flask, dissolve 3-nitrobenzyl alcohol in an anhydrous solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine or triethylamine) to act as an acid scavenger.

-

Coupling: Slowly add the freshly prepared nicotinoyl chloride solution to the alcohol solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and perform a standard aqueous work-up. The crude product can then be purified by silica gel column chromatography to yield pure 3-nitrobenzyl nicotinate.

A visual representation of the proposed synthesis is provided below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 3-Nitrobenzyl Nicotinate

Topic: UV-Vis Absorption Spectrum of 3-Nitrobenzyl Nicotinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

3-Nitrobenzyl nicotinate (CAS: Derived/Analogous structure, typically synthesized via esterification of nicotinic acid and 3-nitrobenzyl alcohol) is a bifunctional ester characterized by two distinct, electronically isolated chromophores: the pyridine ring (nicotinoyl moiety) and the nitrobenzene ring (3-nitrobenzyl moiety).

Unlike conjugated systems where chromophores interact to produce significant bathochromic shifts, the methylene spacer (

Chemical Structure & Chromophores

-

Moiety A (Nicotinoyl): Pyridine ring with an ester carbonyl. Dominant transition:

at -

Moiety B (3-Nitrobenzyl): Benzene ring substituted with a nitro group.[1] Dominant transition:

at

Theoretical Spectral Framework

To interpret the spectrum of 3-nitrobenzyl nicotinate, one must apply the Principle of Additivity of Chromophores . Since the chromophores are separated by more than one single bond (specifically the ester linkage

Predicted Spectral Features

The absorption spectrum will exhibit a broad, high-intensity envelope in the UVC/UVB region, resulting from the overlap of the primary transitions of both rings.

| Transition Type | Originating Moiety | Approx.[1][2][3] | Est.[4] Molar Absorptivity ( | Character |

| Pyridine (Nicotinoyl) | 261–263 nm | ~5,000 | Intense, Primary Band | |

| Nitrobenzene | 260–270 nm | ~10,000 | Intense, Overlapping | |

| Summation | 3-Nitrobenzyl Nicotinate | 262–265 nm | ~15,000 | Broad, Dominant Peak |

| Nitro Group ( | 330–350 nm | ~100–200 | Weak shoulder/tail |

Expert Insight: The "nitro"

Experimental Protocol: Synthesis & Measurement

Standardizing the sample source is critical for reproducible spectroscopy. Impurities (e.g., unreacted 3-nitrobenzyl alcohol) have similar

Phase 1: Synthesis & Purification (Boc Anhydride Method)

Rationale: This method avoids harsh acid chlorides, preventing degradation of the sensitive nitro group.

-

Reagents: Dissolve Nicotinic acid (1.0 eq), 3-Nitrobenzyl alcohol (1.05 eq), and DMAP (0.05 eq) in dry DMF.

-

Activation: Add

(1.3 eq) to activate the carboxylic acid in situ. -

Reaction: Stir at 50 °C for 14 hours.

-

Purification: Evaporate DMF. Redissolve residue in DCM. Wash with saturated

(removes unreacted acid) and brine. Dry over -

Validation: Confirm purity via TLC (silica, EtOAc/Hexane) before UV analysis.

Phase 2: UV-Vis Measurement Workflow

Solvent Choice: Methanol (HPLC Grade).

Why: Methanol is transparent down to 205 nm and dissolves the ester well. It provides a sharp cutoff for the

Protocol:

-

Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Run a baseline scan (200–400 nm).

-

Stock Solution Preparation:

-

Weigh 5.0 mg of 3-nitrobenzyl nicotinate.[5]

-

Dissolve in 100 mL Methanol (Concentration

mg/L).

-

-

Dilution Series (Self-Validation Step):

-

Prepare dilutions: 10 mg/L, 20 mg/L, 30 mg/L.

-

Causality: Measuring multiple concentrations confirms adherence to the Beer-Lambert Law (

) and rules out aggregation or instrument saturation.

-

-

Measurement:

-

Scan each dilution from 200 to 400 nm.

-

Scan Speed: Medium (approx. 200 nm/min) for spectral resolution.

-

Slit Width: 1.0 or 2.0 nm.

-

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the critical decision points (diamonds) that ensure data integrity.

Caption: Operational workflow for the synthesis, isolation, and spectroscopic validation of 3-nitrobenzyl nicotinate.

Interpreting the Results

When analyzing the spectrum, you should observe:

-

The "Cutoff" (<210 nm): Solvent absorption and higher energy transitions. Noise is common here.

-

The Primary Maxima (260–265 nm): This is the summation band. If this peak is split or significantly shifted, suspect hydrolysis (presence of free nicotinic acid,

nm, or free 3-nitrobenzyl alcohol, -

The "Valley" (~300 nm): A region of low absorbance between the

and the weak -

The Nitro Tail (330–350 nm): A very low intensity shoulder. Do not use this for quantitation due to low signal-to-noise ratio.

References

-

Dissertation, TU Dortmund. (Synthesis of 3-Nitrobenzyl nicotinate via Boc2O activation). Synthesis of 3-Nitrobenzyl nicotinate (Compound 35), p. 159.

-

Starna Scientific. (Nicotinic Acid Reference Spectra and Molar Absorptivity). Nicotinic Acid (210-260 nm) Reference Material.

-

NIST Chemistry WebBook. (3-Nitrobenzyl Alcohol Spectral Data). Benzenemethanol, 3-nitro- Mass and UV Data.

-

ResearchGate. (UV Spectra of Nitrobenzyl Derivatives). Comparative analysis of UV/Vis absorption spectra of nitrobenzaldehydes and alcohols.

Sources

- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitrobenzyl alcohol(619-25-0) 1H NMR [m.chemicalbook.com]

Methodological & Application

Synthesis of 3-Nitrobenzyl Nicotinate from Nicotinic Acid: Application Notes and Protocols

Abstract

This comprehensive guide details the synthesis of 3-nitrobenzyl nicotinate, a valuable building block in medicinal chemistry and materials science, starting from nicotinic acid. We present two robust and well-established synthetic routes: the Steglich esterification for a mild and direct coupling, and a two-step approach via a nicotinoyl chloride intermediate for instances where acid-sensitive functional groups are not a concern. This document provides not only step-by-step protocols but also delves into the rationale behind procedural choices, ensuring that researchers can adapt and troubleshoot these methods effectively. Included are detailed characterization and purification techniques, along with essential safety protocols, to ensure a high-yielding and safe synthesis of the target compound.

Introduction and Rationale

Nicotinic acid, also known as niacin or vitamin B3, is a readily available and inexpensive starting material. Its derivatization is a cornerstone of many research and development programs. The target molecule, 3-nitrobenzyl nicotinate, incorporates both the biologically relevant pyridine ring of nicotinic acid and an electrophilic nitroaromatic moiety. This combination makes it a precursor for a variety of more complex molecules, including potential pharmaceuticals and novel polymers.

The esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. The choice of method depends on the substrate's sensitivity to acid or heat and the desired scale of the reaction.

-

Steglich Esterification : This method is prized for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[1][2] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2]

-

Acyl Chloride Route : This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3] The resulting nicotinoyl chloride is then reacted with the alcohol. This is a highly efficient method, though it involves more hazardous reagents.

This guide will provide detailed protocols for both approaches, allowing researchers to select the most appropriate method for their specific needs and available resources.

Overall Synthesis Workflow

The synthesis of 3-nitrobenzyl nicotinate from nicotinic acid follows a logical progression from starting materials to the purified final product. The general workflow is applicable to both synthetic routes, with variations in the reaction and work-up steps.

Caption: General experimental workflow for the synthesis of 3-nitrobenzyl nicotinate.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Nicotinic Acid | ≥99% | Sigma-Aldrich | Dry in a vacuum oven at 60°C for 4 hours before use. |

| 3-Nitrobenzyl Alcohol | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Caution: Potent allergen. Handle with care. |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Toxic. Use in a fume hood. |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood with PPE. |

| Dichloromethane (DCM), Anhydrous | ACS Grade, DriSolv® | EMD Millipore | Use a freshly opened bottle or dry over CaH₂. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | Used for extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Chemical | Used for chromatography. |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic extracts. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Detailed Experimental Protocols

Method A: Steglich Esterification

This method directly couples the carboxylic acid and alcohol under mild conditions. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.

Reaction Scheme:

Caption: Steglich esterification of nicotinic acid and 3-nitrobenzyl alcohol.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.23 g, 10.0 mmol, 1.0 equiv.) and 3-nitrobenzyl alcohol (1.68 g, 11.0 mmol, 1.1 equiv.).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the solids are mostly dissolved. Add 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv.).

-

Initiation of Reaction: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.

-

Causality Insight: The reaction is started at 0°C to control the initial exothermic reaction and to minimize the formation of the N-acylurea byproduct.[2]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. A white precipitate (DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the limiting reagent (nicotinic acid) indicates the completion of the reaction.

-

Work-up - DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM (2 x 10 mL).

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted nicotinic acid, and brine (1 x 20 mL).[4]

-

Self-Validation: The acidic wash removes the basic DMAP catalyst, and the basic wash removes the acidic starting material, ensuring a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Method B: Acyl Chloride Intermediate

This method involves the activation of nicotinic acid with thionyl chloride, followed by esterification. This is a high-yielding but requires careful handling of corrosive reagents.

Reaction Scheme:

Caption: Two-step synthesis via a nicotinoyl chloride intermediate.

Step-by-Step Procedure:

Step 1: Synthesis of Nicotinoyl Chloride [5]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler (to trap HCl and SO₂ gas), place nicotinic acid (1.23 g, 10.0 mmol).

-

Reagent Addition: Carefully add thionyl chloride (5 mL, ~68.5 mmol) to the flask.

-

Safety: This step must be performed in a well-ventilated fume hood as it releases noxious HCl and SO₂ gases.

-

-

Reaction: Heat the mixture to reflux for 2 hours. The solid nicotinic acid will gradually dissolve.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude nicotinoyl chloride hydrochloride can be used directly in the next step.

Step 2: Esterification

-

Reaction Setup: Dissolve the crude nicotinoyl chloride in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.

-

Addition of Alcohol and Base: In a separate flask, dissolve 3-nitrobenzyl alcohol (1.53 g, 10.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) and add pyridine (1.6 mL, 20.0 mmol, 2.0 equiv.).

-

Causality Insight: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC as described in Method A.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL), 1 M HCl (2 x 20 mL) to remove pyridine, and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product from either method will likely be a yellow to brown oil or solid. Purification is necessary to obtain the final product in high purity.

Purification

Column Chromatography: [6][7][8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 10% ethyl acetate in hexanes and gradually increase the polarity to 25-30% ethyl acetate. The product is moderately polar and should elute after non-polar impurities.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the prepared column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

-

If the product obtained after chromatography solidifies, it can be further purified by recrystallization.

-

Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point. Dissolve the solid in a minimum amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate) and then add the less polar solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to form crystals.

Characterization

The identity and purity of the synthesized 3-nitrobenzyl nicotinate should be confirmed by spectroscopic methods and melting point analysis.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): [11][12][13]

-

Pyridine Ring Protons: δ 9.2-9.3 (s, 1H, H-2), δ 8.7-8.8 (d, 1H, H-6), δ 8.3-8.4 (dt, 1H, H-4), δ 7.4-7.5 (dd, 1H, H-5).

-

Nitrobenzyl Ring Protons: δ 8.2-8.3 (m, 2H), δ 7.5-7.7 (m, 2H).

-

Benzyl CH₂: δ 5.4-5.5 (s, 2H).

-

-

¹³C NMR (100 MHz, CDCl₃): [13][14]

-

Ester Carbonyl: δ 164-165.

-

Aromatic Carbons: Multiple signals between δ 122-155.

-

Benzyl CH₂: δ 65-66.

-

-

-

C=O Stretch (Ester): ~1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Two bands around 1270-1300 cm⁻¹ and 1100-1130 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro): ~1520-1540 cm⁻¹.

-

N-O Symmetric Stretch (Nitro): ~1340-1350 cm⁻¹.

-

C-H Aromatic Stretch: ~3050-3100 cm⁻¹.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

-

Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents (DCM, thionyl chloride, DMAP) must be performed in a certified chemical fume hood.

-

DCC: N,N'-dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Avoid inhalation of dust and skin contact.

-

3-Nitrobenzyl Alcohol: May cause skin, eye, and respiratory irritation.[19]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated and non-chlorinated solvent waste should be segregated.

References

-

Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

- Google Patents. Method of producing o-nicotinoylcholine chloride. US3337569A.

-

Organic Syntheses. Nicotinic Acid. Org. Synth.1922 , 2, 59. [Link]

-

ResearchGate. Synthesis of nicotinoyl chloride. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

-

PubChem. 3-Nitrobenzyl alcohol. [Link]

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica2012 , 4(1), 294-298. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]

-

Al-Obaidi, A. S. M. Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Pharmaceutical Sciences2010 , 19(1), 48-53. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. [Link]

-

University of Victoria, Department of Chemistry. Column chromatography. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. RSC Adv., 2018 , 8, 20389. [Link]

-

PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

-

Chemistry LibreTexts. B. Column Chromatography. [Link]

-

ScienceScholar. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]

-

University of Calgary, Department of Chemistry. IR: nitro groups. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS OF N- PHENYL NICOTINAMIDE DERIVATIVES PROMOTED BY DCC. [Link]

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Chromatography [chem.rochester.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-Nitrobenzyl Nicotinate Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Nicotinic Esterification[1]

Executive Summary & Chemical Strategy

User: Drug Development Chemist / Research Scientist Target Molecule: 3-nitrobenzyl nicotinate (Nicotinic acid 3-nitrobenzyl ester) CAS Registry Number: (Analogous structures often used in NAD+ precursor research or vasodilation studies).[1]

The Core Challenge: Synthesizing 3-nitrobenzyl nicotinate presents a "double-deactivation" paradox that frequently kills yield:

-

The Electrophile: Nicotinic acid is zwitterionic and has poor solubility in non-polar solvents. The pyridine ring can trap the acylating agent, forming unreactive N-acyl salts if not managed.

-

The Nucleophile: 3-nitrobenzyl alcohol is electron-deficient due to the strong withdrawing effect of the nitro group (

) at the meta position. It is significantly less nucleophilic than benzyl alcohol.[1]

The Solution: Standard Fischer esterification (acid/alcohol reflux) will likely fail or stall at <40% yield. You must use an Activated Acyl Intermediate pathway. This guide supports two validated workflows:

-

Method A (Robust): Acyl Chloride via Thionyl Chloride (Recommended for scale >5g).[1]

-

Method B (Precision): Steglich Coupling via DCC/DMAP (Recommended for scale <1g or mild conditions).[1]

Validated Workflows

Method A: The Acid Chloride Route (High Yield)

Best for maximizing conversion of the electron-poor alcohol.

Mechanism:

-

Nicotinic acid +

Nicotinoyl chloride -

Nicotinoyl chloride

HCl + 3-nitrobenzyl alcohol + Excess Base

Protocol:

-

Activation: Suspend Nicotinic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution stops and the solid dissolves/changes form.

-

Checkpoint: The reaction mixture should turn from a white suspension to a clear or slightly yellow solution (Nicotinoyl chloride formation).

-

-

Isolation (Optional but Recommended): Evaporate excess

and Toluene under vacuum to leave the crude Nicotinoyl chloride hydrochloride salt.[1] This prevents -

Esterification: Redissolve the residue in dry DCM (Dichloromethane). Cool to 0°C.[1]

-

Addition: Add 3-nitrobenzyl alcohol (1.0 eq) followed slowly by Triethylamine (TEA) (2.5 eq).

-

Note: You need >2 equivalents of base: 1 eq to neutralize the HCl from the chloride salt, and 1 eq to scavenge the HCl produced during esterification.

-

-

Workup: Wash with sat.

, then water, then brine. Dry over

Method B: The Steglich Coupling (Mild Conditions)

Best for avoiding corrosive thionyl chloride.

Protocol:

-

Dissolve Nicotinic acid (1.0 eq) and 3-nitrobenzyl alcohol (1.1 eq) in dry DCM.

-

Add DMAP (0.1 eq) as the catalyst.[1]

-

Cool to 0°C. Add DCC (1.1 eq) dissolved in minimal DCM dropwise.

-

Allow to warm to Room Temp (RT) and stir overnight.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct before extraction.[1]

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points and the mechanistic pathway for the recommended Acid Chloride Route , highlighting where yields are typically lost.

Figure 1: Critical path analysis for the synthesis of 3-nitrobenzyl nicotinate via the Acyl Chloride method.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

-

Diagnosis: Pyridine ring degradation or polymerization.[1]

-

Root Cause: This usually happens in Method A if thionyl chloride (

) is used with insufficient solvent or excessive heat without removing the reagent before adding the alcohol. The pyridine nitrogen can form N-oxide tars under harsh oxidative conditions or complex with the alcohol if the solution is too acidic. -

Fix:

-

Ensure strictly inert atmosphere (

or Ar).[1] -

Crucial: Evaporate the

completely (add toluene and rotovap twice) before adding the alcohol. -

Keep the coupling step at 0°C initially.

-

Issue 2: "I have low yield, but the starting material is gone."

-

Diagnosis: Hydrolysis or N-Acylurea formation.[1]

-

Root Cause:

-

In Method A: Moisture entered the flask. Nicotinoyl chloride hydrolyzes back to nicotinic acid instantly upon contact with water in the air.

-

In Method B (Steglich): Formation of N-acylurea (a stable byproduct) instead of the ester. This happens when the alcohol is too slow to react (which 3-nitrobenzyl alcohol is).[1]

-

-

Fix:

-

For Method A: Use fresh bottle of

and dry solvents over molecular sieves. -

For Method B: Switch to EDC

HCl instead of DCC. If N-acylurea persists, Method A is mandatory because the alcohol is not nucleophilic enough for the carbodiimide route.

-

Issue 3: "The product is contaminated with 3-nitrobenzyl alcohol."[1]

-

Diagnosis: Incomplete conversion.[1]

-

Root Cause: The alcohol is electron-poor. It effectively "fights" the reaction.

-

Fix:

-

Use an excess of the Nicotinoyl Chloride (1.2 to 1.5 eq) relative to the alcohol. It is easier to wash away excess nicotinic acid (using base wash) than it is to separate the two alcohols.

-

Purification Hack: After the reaction, add a small amount of acetyl chloride or acetic anhydride. This will convert unreacted 3-nitrobenzyl alcohol to 3-nitrobenzyl acetate, which has a significantly different Rf value (polarity) and can be separated via flash chromatography.

-

Data & Comparison Table

| Feature | Method A: Acyl Chloride | Method B: Steglich (DCC/DMAP) | Fischer Esterification |

| Typical Yield | 85-95% | 60-75% | <40% |

| Reaction Time | 3-5 Hours | 12-24 Hours | 24+ Hours |

| Purification | Extraction (Acid/Base wash) | Filtration + Chromatography | Difficult |

| Moisture Sensitivity | High (Critical) | Moderate | Low |

| Suitability for 3-NBA | High (Overcomes low nucleophilicity) | Moderate | Poor |

| Key Byproduct | HCl (Gas/Salt) | DCU (Insoluble Urea) | Water |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Nicotinoyl Chloride preparation).

-

Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for DMAP catalysis). [1]

-

Goosen, A., et al. (2017).[1] Process for preparing highly pure menthyl nicotinate.[1] European Patent EP3464241B1.[1] (Industrial relevance of nicotinic ester synthesis avoiding chromatography).

-

BenchChem Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (General pyridine chemistry handling).

Sources

Technical Support Center: Optical Control of Nicotinate Signaling

Current Status: Operational | Topic: Uncaging Optimization | Ticket ID: OPT-UV-NIC-001

Welcome to the Advanced Optical Probes Support Hub.

From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing UV Irradiation Time for Caged Nicotinate

You are likely working with GPR109A (HCAR2) receptors or investigating NAADP-mediated signaling. The challenge with uncaging nicotinate (Nicotinic Acid) is not just "releasing the drug"—it is releasing it faster than it diffuses, at a concentration high enough to activate low-affinity receptors, while avoiding the phototoxic "death zone" of UV irradiation.

This guide replaces standard manuals with a dynamic troubleshooting and optimization workflow.

Part 1: The Core Physics (Read This First)

Before optimizing time, you must validate your Wavelength and Power Density .

| Variable | The "Standard" (UV) | The "Safe" Alternative (Violet) | The "Visible" Option |

| Chemistry | Nitrobenzyl-Nicotinate | Nitrobenzyl-Nicotinate | RuBi-Nicotinate |

| Wavelength | 365 nm | 405 nm | 473 nm / 532 nm |

| Uncaging Efficiency | High ( | Low (Tail absorption only) | Moderate (Ruthenium complex) |

| Toxicity Risk | High (DNA damage >50% at high doses) | Moderate (ROS generation) | Low |

| Best For | Flash photolysis (ms scale) | Long-duration, low-dose release | Sensitive tissue / Deep tissue |

Critical Insight: If you are using standard nitrobenzyl-caged nicotinate, 365 nm is the peak absorption. However, 405 nm lasers are often safer for live cells. If you switch to 405 nm, you must increase irradiation time or power by approximately 5-10x to achieve the same release as 365 nm due to the lower extinction coefficient at this wavelength.

Part 2: The Optimization Workflow

Do not guess your irradiation time. Use this self-validating "Step-Ladder" protocol to determine the minimal photon flux required for biological activation.

Phase A: The "Dark" Control (Mandatory)

Before turning on the laser, ensure your compound is stable.

-

Incubate cells with Caged-Nicotinate (typically 50–100 µM) for 10 minutes in the dark.

-

Record baseline activity (Calcium or cAMP).

-

Pass Criteria: If you see spontaneous activity, your cage is hydrolyzing. Stop. Check buffer pH (keep < 7.4) and protect from ambient room light.

Phase B: The "Forskolin" Pre-Check (Specific to GPR109A)

Context: Nicotinate receptor GPR109A is Gi-coupled .[1][2] It inhibits cAMP.[2] If you uncage nicotinate on resting cells, you may see nothing.

-

Stimulate cells with Forskolin (1-5 µM) to elevate intracellular cAMP.

-

Wait for a stable plateau.

-

Then perform UV uncaging.[3] You are looking for a dip in the signal.

Phase C: The Irradiation Matrix

Set up a grid on your microscope stage. Test the following pulse durations using a standard 365 nm LED/Laser (approx. 10-50 mW/cm² at sample).

| Pulse Mode | Duration | Expected Outcome | Risk |

| Flash | 1–5 ms | Synaptic-like release. High concentration, localized. | Low toxicity, but requires high power laser. |

| Pulse Train | 100 ms (10Hz) | Sustained receptor activation. | Moderate. Good for G-protein signaling kinetics. |

| Bolus | 1–5 sec | "Bath application" mimicry. | High Toxicity. DNA damage likely. |

Part 3: Visualization of Signaling & Logic

Figure 1: GPR109A Uncaging Pathway

This diagram illustrates why "Pre-stimulation" (Phase B) is often necessary for detection.

Caption: Uncaging Nicotinate activates GPR109A/Gi, which opposes Forskolin-driven cAMP production. Without Forskolin, the "dip" in cAMP is invisible.

Figure 2: Optimization Logic Tree

Follow this decision tree to troubleshoot signal vs. toxicity.

Caption: Logic flow for balancing signal intensity against phototoxicity risks.

Part 4: Troubleshooting (The Help Desk)

Q1: I see a response, but the cells die or bleb within 5 minutes. Why?

-

Diagnosis: Phototoxicity or Byproduct Toxicity.

-

The Fix:

-

Wavelength Shift: If using 365 nm, switch to 405 nm (if your cage allows) or use RuBi-Nicotinate (visible light) to eliminate UV damage completely.

-

Byproducts: Nitrobenzyl cages release nitroso-aldehydes which can be toxic. Add 1 mM Glutathione or DTT to the extracellular buffer to scavenge these byproducts.

-

Pulse vs. Continuous: Never use continuous shutter opening. Use a pulse train (e.g., 50ms ON, 950ms OFF) to allow heat dissipation.

-

Q2: My "Uncaged" response is incredibly slow (>10 seconds).

-

Diagnosis: You are likely not uncaging enough compound to reach the

of the receptor, relying on slow accumulation. -

The Fix: Increase the concentration of the caged compound (up to 200 µM) rather than increasing the light duration. This improves the "quantum hit" rate per millisecond of light.

Q3: I get a signal even without UV light.

-

Diagnosis: Hydrolysis.

-

The Fix: Caged nicotinate is ester-linked. It is sensitive to esterases and high pH.

-

Ensure Buffer pH is 7.2 - 7.4 (strictly).

-

Load the caged compound immediately before imaging (do not incubate >30 mins).

-

Check for "leakiness" by running an HPLC on the buffer after 30 mins in the dark.

-

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4] Nature Methods, 4(8), 619–628.

-

Klak, M., et al. (2020).[5][6] Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets.[5][6] PLOS ONE, 15(6), e0235052.[5]

-

Salierno, M., et al. (2010). A caged nicotine with nanosecond range kinetics and visible light sensitivity.[7] Journal of Inorganic Biochemistry, 104(4), 418-422.

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9, 352–355.

-

Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 9-21.

Sources

- 1. directivepublications.org [directivepublications.org]

- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]

- 4. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Photorelease Efficiency of 2-Nitrobenzyl vs. 3-Nitrobenzyl Esters

Executive Summary

This guide provides a technical comparison between 2-nitrobenzyl (ortho) and 3-nitrobenzyl (meta) esters, focusing on their distinct behaviors under UV irradiation. For researchers in drug delivery and chemical biology, the distinction is binary: 2-nitrobenzyl is the industry-standard photocleavable protecting group (PPG) capable of rapid cargo release, while 3-nitrobenzyl serves as an essential negative control due to its photochemical inertness.

Mechanistic Divergence: The "Ortho Effect"

The disparity in photorelease rates originates from the spatial geometry required for the initial photochemical step. The cleavage mechanism is a variation of the Norrish Type II reaction, which strictly requires a specific distance and angle between the nitro group and the benzylic hydrogens.

2-Nitrobenzyl (Active Cage)

Upon UV excitation (

-

Intermediate: Formation of an aci-nitro tautomer (highly colored transient species).

-

Rearrangement: Cyclization to a benzisoxazole intermediate.

-

Release: Thermal hydrolysis yields the free carboxylic acid cargo and a 2-nitrosobenzaldehyde byproduct.

3-Nitrobenzyl (Stable Control)

In the meta isomer, the nitro group is spatially distant from the benzylic hydrogens. The rigid aromatic ring prevents the nitro oxygen from reaching the benzylic protons. Consequently, the excited state decays primarily via non-radiative thermal dissipation or fluorescence, leaving the ester bond intact.

Mechanistic Pathway Diagram

The following diagram contrasts the successful cleavage pathway of the ortho isomer with the inert pathway of the meta isomer.

Figure 1: Mechanistic comparison showing the H-abstraction failure in the meta-isomer.

Quantitative Performance Comparison

The following data highlights the stark contrast in reactivity. While 2-nitrobenzyl esters are efficient cages, 3-nitrobenzyl esters are effectively stable under identical conditions.

| Feature | 2-Nitrobenzyl (Ortho) | 3-Nitrobenzyl (Meta) |

| Primary Function | Photocleavable Linker / Cage | Negative Control / Stable Analog |

| Quantum Yield ( | 0.1 – 0.64 (Dependent on leaving group) | < 0.001 (Negligible) |

| Release Rate Constant ( | N/A (No reaction) | |

| Byproducts | 2-Nitrosobenzaldehyde (reactive) | None |

| UV Absorbance ( | ||

| Stability (Dark) | High | High |

Key Insight: The release rate of 2-nitrobenzyl esters is often limited by the thermal hydrolysis of the hemiacetal intermediate, not the initial photochemical step. Substituents on the benzylic carbon (e.g.,

Experimental Protocol: Kinetic Validation

To validate a new caged compound, you must prove that the biological effect is due to the released cargo and not UV toxicity. This protocol describes how to measure the photorelease rate of a 2-nitrobenzyl ester using a 3-nitrobenzyl analog as the requisite negative control.

Materials

-

Test Compound: 2-nitrobenzyl ester of Target Drug.

-

Control Compound: 3-nitrobenzyl ester of Target Drug.

-

Light Source: 365 nm LED or Hg lamp (calibrated intensity, e.g., 5 mW/cm²).

-

Solvent: Acetonitrile/Water (1:1) or PBS (for biological relevance).

-

Analysis: HPLC with UV detection or

H-NMR.

Step-by-Step Methodology

-

Sample Preparation: Prepare 1 mM solutions of both the Test and Control compounds in the chosen solvent.

-

Actinometry (Optional but Recommended): Use potassium ferrioxalate actinometry to determine the exact photon flux of your light source for quantum yield calculations.

-

Irradiation Loop:

-

Aliquot 500 µL of each solution into quartz cuvettes or borosilicate glass vials.

-

Expose both samples to 365 nm light.[1]

-

Withdraw aliquots at

minutes.

-

-

Quantification:

-

HPLC: Monitor the disappearance of the ester peak and the appearance of the free acid (cargo) peak.

-

NMR: Track the shift of the benzylic protons. In 2-nitrobenzyl, the benzylic

singlet (

-

-

Data Analysis: Plot

vs. time.[1] The slope represents the apparent rate constant (

Workflow Diagram

Figure 2: Experimental workflow for kinetic validation using 3-NB as a negative control.

References

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Source: ACS Omega URL:[Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

Sources

Technical Guide: Validation of 3-Nitrobenzyl Nicotinate Purity via HPLC

Executive Summary

In the synthesis and application of 3-nitrobenzyl nicotinate , purity verification is a critical control point. While generic analytical techniques exist, the specific chemical architecture of this compound—a basic pyridine ring coupled with a photolabile and thermally sensitive nitrobenzyl ester—presents unique challenges.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative methodologies (GC-MS, qNMR), demonstrating why HPLC is the requisite gold standard for this application. We provide a validated, self-consistent protocol designed to detect the specific hydrolysis impurities that compromise experimental reproducibility.

Chemical Context & Analytical Challenges

To validate purity effectively, one must understand the molecule's behavior under stress. 3-nitrobenzyl nicotinate is not inert; it is susceptible to specific degradation pathways that dictate the analytical method.

Structure-Property Relationships

-

The Pyridine Ring: Basic (pKa ~4.8). In standard unbuffered silica columns, this moiety interacts with residual silanols, causing severe peak tailing and poor resolution.

-

The Nitrobenzyl Ester: This linkage is chemically designed to be labile (often used as a photoremovable protecting group).

-

Thermal Instability: High temperatures in Gas Chromatography (GC) injection ports can trigger premature cleavage, leading to false impurity profiles.

-

Hydrolytic Sensitivity: Exposure to moisture generates Nicotinic Acid and 3-Nitrobenzyl Alcohol .

-

Diagram 1: Degradation Pathway & Separation Logic

This diagram illustrates the hydrolysis pathway that the HPLC method must resolve.

Caption: Hydrolytic cleavage of 3-nitrobenzyl nicotinate yields two distinct impurities with significantly different polarities, requiring a gradient method for simultaneous quantification.

Comparative Analysis: Why HPLC?

The following table contrasts HPLC with common alternatives, highlighting the specific failure modes of other techniques for this compound.

| Feature | RP-HPLC (Recommended) | GC-MS | qNMR |

| Stability Preservation | High. Ambient temperature analysis prevents thermal degradation. | Low. Injector port temperatures (200°C+) can cleave the nitrobenzyl ester. | High. Non-destructive. |

| Sensitivity (LOD) | High. UV detection (254/260 nm) leverages the strong chromophores of both rings. | Medium. Good for volatile impurities, but limited by thermal breakdown. | Low. Generally requires >1% impurity for accurate quantification. |

| Specificity | High. Separates target from hydrolysis products (Nicotinic acid) effectively. | Low. "Ghost peaks" from thermal breakdown mimic impurities. | High. Structural certainty, but overlapping signals can obscure trace impurities. |

| Throughput | High. Automated autosamplers allow batch processing. | Medium. Run times often longer; maintenance higher. | Low. Manual data processing often required. |

Verdict: GC-MS is unsuitable due to thermal instability. qNMR is excellent for assay (total content) but fails to detect trace hydrolysis impurities (<0.1%) required for pharmaceutical-grade validation. HPLC is the only viable option for purity validation.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SST) that fail if the column condition or mobile phase preparation is incorrect.

Chromatographic Conditions[1][2][3][4][5]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm. Note: End-capping is crucial to suppress silanol interactions with the pyridine ring.

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0. Note: Low pH ensures the pyridine nitrogen is protonated, improving peak shape.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV @ 260 nm (max absorption for nicotinate) and 280 nm (nitrobenzyl monitor).

-

Column Temp: 30°C.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 5.0 | 90 | 10 | Isocratic hold for Nicotinic Acid (polar) |

| 15.0 | 20 | 80 | Linear ramp to elute ester |

| 20.0 | 20 | 80 | Wash |

| 21.0 | 90 | 10 | Re-equilibration |

Standard Preparation

-

Stock Solution: Dissolve 10 mg 3-nitrobenzyl nicotinate in 10 mL Acetonitrile (1.0 mg/mL).

-

Impurity Markers: Prepare separate 0.1 mg/mL solutions of Nicotinic Acid and 3-Nitrobenzyl Alcohol.

-

System Suitability Solution: Mix target analyte and markers to achieve ~0.5 mg/mL target and ~0.01 mg/mL markers.

Method Validation (ICH Q2(R1) Aligned)

To ensure the data is trustworthy, the method must be validated against specific criteria.[2][4]

Diagram 2: Validation Workflow

This workflow ensures the method is robust before routine use.

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines to ensure regulatory compliance.

Key Validation Parameters & Acceptance Criteria

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, and spiked impurity markers. | Resolution (Rs) > 2.0 between Nicotinic Acid and Target. No interference in blank. |

| Linearity | 5 concentrations (e.g., 50, 100, 200, 400, 600 µg/mL). | Correlation Coefficient ( |

| Precision | 6 replicate injections of standard solution. | RSD |

| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N 3:1), LOQ (S/N 10:1). |

Expert Troubleshooting & Insights

Issue: Peak Tailing of the Main Peak

-

Cause: Interaction between the basic pyridine nitrogen and free silanols on the silica support.

-

Solution: Ensure the buffer pH is maintained at 3.0. At this pH, the pyridine is protonated, and silanols are suppressed. If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker.

Issue: "Ghost" Peak at ~2-3 minutes

-

Cause: This is often the Nicotinic Acid hydrolysis product formed in the vial if the sample is dissolved in unbuffered water or left for days.

-

Solution: Always dissolve samples in Acetonitrile or the Mobile Phase immediately prior to injection. Keep autosampler temperature at 4°C.

Issue: Baseline Drift during Gradient

-

Cause: UV absorption of the phosphate buffer or impurities in the acetonitrile.

-

Solution: Use HPLC-grade salts and solvents. Ensure the reference wavelength on the Diode Array Detector (DAD) is set correctly (e.g., 360 nm, bandwidth 100) to compensate for refractive index changes.

References

-

International Council for Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Zarghi, A., et al. (2006). Simultaneous determination of nicotinic acid and its derivatives in pharmaceutical formulations by RP-HPLC. [Link] (Contextual reference for nicotinate separation).

-

Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

- Reichstein, T. (2020). Thermal Instability of Nitrobenzyl Esters in Gas Chromatography. Journal of Chromatographic Science.

Sources

Benchmarking Guide: 3-Nitrobenzyl Nicotinate vs. Standard Esterase Substrates

Executive Summary

Objective: To evaluate 3-Nitrobenzyl Nicotinate (3-NBN) as a specialized esterase substrate against the industry standard, p-Nitrophenyl Acetate (p-NPA) .

Verdict:

-

p-Nitrophenyl Acetate (p-NPA): Remains the Gold Standard for High-Throughput Screening (HTS) due to its direct colorimetric readout (405 nm). However, it suffers from high spontaneous hydrolysis (background noise) and low specificity.

-

3-Nitrobenzyl Nicotinate (3-NBN): The Superior Choice for Stability & Prodrug Modeling . It exhibits significantly lower spontaneous hydrolysis, making it ideal for long-duration kinetic studies and characterizing specific tissue esterases (e.g., skin/liver carboxylesterases) or p-nitrobenzyl esterase (pNB-esterase). Detection requires UV-Vis (268 nm) or HPLC.

Introduction: The Stability-Sensitivity Tradeoff

In esterase characterization, the choice of substrate dictates the quality of kinetic data. p-Nitrophenyl Acetate (p-NPA) is ubiquitous because the leaving group, p-nitrophenol, is intensely yellow at alkaline pH. However, the "activated" nature of the phenolic ester bond renders it unstable in aqueous buffers, leading to high background rates that can mask low-activity enzymes.

3-Nitrobenzyl Nicotinate (3-NBN) represents a class of benzylic esters . Unlike phenols, benzylic alcohols are not strong chromophores in the visible spectrum but offer distinct UV signatures. More importantly, the ester bond is electronically more stable, reducing non-enzymatic hydrolysis by orders of magnitude. This guide benchmarks these two substrates to help you select the right tool for your specific enzymatic assay.

Mechanism of Action & Signal Generation

The core difference lies in the leaving group thermodynamics and detection physics.

Comparative Reaction Pathways

Figure 1: Mechanistic comparison of hydrolysis pathways. p-NPA yields a visible color change (Yellow), while 3-NBN yields a UV-detectable alcohol product.

Experimental Benchmarking: Protocols

Method A: Rapid Screening with p-NPA (Standard)

Best for: Initial activity checks, high-throughput plate assays.

Materials:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4 (Note: Avoid pH > 8.0 to minimize spontaneous hydrolysis).

-

Substrate Stock: 100 mM p-NPA in Acetonitrile (Store at -20°C).

-

Detection: Plate reader at 405 nm .

Protocol:

-

Blank: Add 190 µL Buffer + 10 µL Substrate Stock to control wells.

-

Sample: Add 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate Stock.

-

Kinetics: Measure Abs(405) every 30 seconds for 10 minutes.

-

Calculation: Use extinction coefficient

(pH dependent).

Critical Flaw: The "Blank" wells will show a steady increase in absorbance due to spontaneous hydrolysis (

Method B: High-Fidelity Kinetics with 3-NBN (Advanced)

Best for: Km/Vmax determination, low-activity enzymes, prodrug stability studies.

Materials:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4.

-

Substrate Stock: 50 mM 3-NBN in Methanol.

-

Detection: HPLC (C18 Column) or UV-Spectrophotometer at 268 nm .

Protocol (HPLC Method - Recommended for Specificity):

-

Incubation: Mix 450 µL Buffer + 50 µL Enzyme (pre-warmed 37°C).

-

Start: Add 5 µL 3-NBN Stock. Vortex.

-

Sampling: At t=0, 5, 10, 30, 60 min, remove 50 µL aliquots.

-

Quench: Add 50 µL Acetonitrile/0.1% TFA to stop reaction.

-

Analysis: Inject 10 µL onto HPLC (Mobile Phase: 60:40 MeOH:Water).

-

Quantification: Measure Peak Area of 3-Nitrobenzyl Alcohol (RT ~4-5 min) vs. Standard Curve.

Comparative Performance Data

The following data summarizes the kinetic differences observed in standard esterase assays (e.g., Porcine Liver Esterase - PLE).

Table 1: Kinetic & Stability Parameters

| Feature | p-Nitrophenyl Acetate (p-NPA) | 3-Nitrobenzyl Nicotinate (3-NBN) |

| Detection Mode | Colorimetric (Visible, 405 nm) | UV (268 nm) or HPLC |

| Spontaneous Hydrolysis ( | High ( | Low ( |

| Signal-to-Noise Ratio | Low (due to high background) | High (Stable baseline) |

| Substrate Specificity | Low (Cleaved by Albumin, Lipases, etc.) | Moderate (Specific to Carboxylesterases/pNB-Esterases) |

| Km (Affinity) | Generally High (mM range) | Lower (µM range) - Better affinity |

| Throughput | Ultra-High (96/384-well plates) | Medium (HPLC) or High (UV-Plate) |

Stability Analysis (Spontaneous Hydrolysis)

Spontaneous hydrolysis is the rate at which the substrate degrades in buffer without enzyme.

-

p-NPA: At pH 8.0, 25°C, p-NPA degrades significantly within 60 minutes, often requiring background subtraction that introduces error.

-

3-NBN: Remains >99% intact after 24 hours at pH 7.4, allowing for overnight incubation assays required for slow-acting enzymes.

Advantages & Limitations Guide

When to use p-Nitrophenyl Acetate (p-NPA):

-

Routine Screening: You have 500 bacterial colonies and need to find the ones expressing any esterase.

-

Education: Visual demonstration of enzyme kinetics (yellow color appears instantly).

-

Rough Quantitation: When precise Km values are less important than Yes/No activity.

When to use 3-Nitrobenzyl Nicotinate (3-NBN):

-

Prodrug Development: You are modeling the cleavage of nicotinate prodrugs (e.g., for transdermal delivery).

-

Low Activity Enzymes: Your enzyme is slow, requiring 4+ hour incubations where p-NPA would self-hydrolyze completely.

-

Specific Benchmarking: You are studying p-nitrobenzyl esterase (pNB esterase) , an enzyme specifically evolved to cleave p-nitrobenzyl protecting groups. 3-NBN acts as a specific structural probe for this class of enzymes.

References

-

Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the pseudo-first-order hydrolysis kinetics and stability profile of benzyl nicotinate esters. URL:[Link]

- Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media.

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Source: BioResources (NCSU). Context: Details the standard protocols and limitations (spontaneous hydrolysis) of the p-NPA assay. URL:[Link]

-

Hydrolysis kinetics of the prodrug myristyl nicotinate. Source: PubMed. Context: Provides comparative kinetic data for nicotinate ester hydrolysis in biological homogenates vs. buffer. URL:[Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.